Lenampicillin
Übersicht
Beschreibung
- Es dient als ein Prodrug von Ampicillin . Nach oraler Verabreichung von this compound wird Ampicillin schnell gebildet.
- This compound hemmt wirksam bakterielle Penicillin-bindende Proteine (speziell Transpeptidase) und zeigt Wirksamkeit gegen eine breite Palette bakterieller Infektionen .
Lenampicillin: ist ein Antibiotikum, das zur Klasse der Penicilline gehört.
Herstellungsmethoden
- This compound wird durch spezifische Routen und Reaktionsbedingungen synthetisiert.
- Leider sind detaillierte Synthesemethoden und industrielle Produktionsprozesse in der Literatur nicht allgemein verfügbar.
Wissenschaftliche Forschungsanwendungen
- Lenampicillin findet Anwendung in verschiedenen Bereichen:
Chemie und Biologie: Studium antibakterieller Mechanismen und Medikamentenentwicklung.
Industrie: Potenzieller Einsatz in der pharmazeutischen Produktion.
Wirkmechanismus
- This compound entfaltet seine Wirkung durch Hemmung der bakteriellen Zellwandsynthese.
- Es zielt speziell auf Penicillin-bindende Proteine (Transpeptidasen) ab und stört die Peptidoglykan-Vernetzung.
- Dies führt zu geschwächten bakteriellen Zellwänden, Zelllyse und letztendlich zum Tod der Bakterien.
Wirkmechanismus
Target of Action
Lenampicillin is an antibiotic drug of the penicillin class . Its primary targets are bacterial penicillin-binding proteins (PBPs), specifically transpeptidase . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
This compound is a prodrug of ampicillin . After oral administration, it is rapidly converted into ampicillin . The active compound, ampicillin, inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs located inside the bacterial cell wall . This interaction disrupts the cell wall structure, leading to bacterial cell lysis .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the strength and rigidity of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It achieves higher peak serum concentrations and a more rapid time to peak concentration compared to equivalent doses of amoxicillin . This suggests that this compound has a high bioavailability and is rapidly absorbed in the body . .
Result of Action
The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacteria, effectively treating the bacterial infection .
Action Environment
The efficacy and stability of this compound, like other antibiotics, can be influenced by various environmental factors. These may include pH levels, temperature, and the presence of other microbial species . Additionally, the development of antibiotic resistance in bacteria is a significant concern. This can be influenced by factors such as misuse and overuse of antibiotics, genetic mutations in bacteria, and horizontal gene transfer among bacterial populations .
Safety and Hazards
Lenampicillin should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .
Zukünftige Richtungen
The future of Lenampicillin, like many antibiotics, may be influenced by the increasing prevalence of antibiotic-resistant bacteria . Research into novel approaches for tackling antimicrobial resistance, including the development of new antibiotics or the modification of existing ones, will be crucial .
Biochemische Analyse
Biochemical Properties
Lenampicillin interacts with bacterial penicillin-binding proteins (transpeptidase), inhibiting their function . This interaction is crucial for its effectiveness against a wide range of bacterial infections .
Cellular Effects
This compound exerts its effects on various types of bacterial cells. It inhibits the synthesis of the bacterial cell wall, which is critical for bacterial growth and survival . This influence on cell function includes an impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into ampicillin after oral administration . Ampicillin then binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting bacterial penicillin binding proteins (transpeptidase) and thereby disrupting cell wall synthesis .
Metabolic Pathways
This compound is metabolized into ampicillin after oral administration . The major metabolic pathways of this compound involve the biotransformation of the prodrug to ampicillin, mainly in intestinal tissues .
Vorbereitungsmethoden
- Lenampicillin is synthesized through specific routes and reaction conditions.
- Unfortunately, detailed synthetic methods and industrial production processes are not widely available in the literature.
Analyse Chemischer Reaktionen
- Lenampicillin unterliegt typischen Reaktionen, die mit Penicillinen verbunden sind, darunter:
- Hydrolyse des β-Lactam-Rings.
- Bildung von Ampicillin als dem aktiven Wirkstoff.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, stimmen mit denen überein, die für andere Penicilline verwendet werden.
- Das Hauptprodukt, das gebildet wird, ist Ampicillin, das seine antibakteriellen Eigenschaften beibehält.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Lenampicillin liegt in seiner Prodrug-Natur, die sich schnell in Ampicillin umwandelt.
- Ähnliche Verbindungen umfassen andere Penicilline wie Ampicillin, Amoxicillin und Piperacillin.
Eigenschaften
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKMWMSYCIYRD-ZXFNITATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057901 | |
Record name | Lenampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86273-18-9 | |
Record name | Lenampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86273-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenampicillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENAMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lenampicillin itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral administration, this compound is rapidly hydrolyzed to Ampicillin, its active form. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [, ] This binding disrupts the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, ultimately leading to bacterial cell death. []
ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you could refer to chemical databases such as PubChem or ChemSpider.
A: this compound is a prodrug and not a catalyst. [, ] Its primary function is to deliver Ampicillin, the active antibiotic, effectively after oral administration. []
ANone: The provided research papers primarily concentrate on the scientific and clinical aspects of this compound, without directly addressing SHE regulations.
A: Following oral administration, this compound is rapidly hydrolyzed to Ampicillin, primarily in the intestinal wall. [] This rapid conversion contributes to its higher peak serum concentration compared to Amoxicillin. [, ] The absorption of this compound appears to be efficient, with urinary excretion of metabolites accounting for a significant portion of the administered dose. [] Further research is needed to elucidate the specific distribution, metabolism, and excretion pathways of this compound and its metabolites.
A: Multiple studies demonstrate the efficacy of this compound in treating various bacterial infections. [1, 7, 10-12, 16, 17, 20, 22, 24, 27] For instance, a randomized controlled trial showed that this compound exhibits comparable efficacy to Amoxicillin in treating acute bacterial infections, with overall efficacy rates exceeding 90%. [, ] this compound also proved effective in treating oral and maxillofacial infections, with an efficacy rate of 87.3%. [] Additionally, this compound demonstrated effectiveness against superficial suppurative skin and soft tissue infections, with results comparable to Amoxicillin. []
A: As this compound is a prodrug of Ampicillin, resistance mechanisms are likely similar. [] Bacteria can develop resistance to β-lactam antibiotics like Ampicillin through various mechanisms, primarily by producing β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. [, ] Other resistance mechanisms include alterations in PBPs, reducing their affinity for β-lactams, and decreased permeability of the bacterial cell wall to the antibiotic. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.